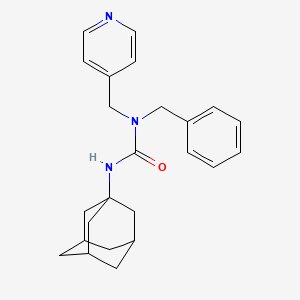![molecular formula C17H18Cl2N4O5S B4171508 2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol](/img/structure/B4171508.png)
2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol
Descripción general
Descripción
2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol, also known as DNP, is a chemical compound that has been extensively studied for its applications in scientific research. DNP is a potent uncoupler of oxidative phosphorylation, which makes it a valuable tool in studying mitochondrial function and energy metabolism.
Aplicaciones Científicas De Investigación
2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol is primarily used in scientific research to study mitochondrial function and energy metabolism. This compound uncouples oxidative phosphorylation by disrupting the proton gradient across the mitochondrial inner membrane, which results in the dissipation of energy as heat. This uncoupling effect can be used to study the role of mitochondria in cellular metabolism, as well as to investigate the mechanisms of metabolic diseases such as obesity and diabetes.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol involves its ability to disrupt the proton gradient across the mitochondrial inner membrane. This disruption is caused by the binding of this compound to the proton channels in the membrane, which allows protons to flow freely across the membrane without generating ATP. As a result, the energy generated by the electron transport chain is dissipated as heat, rather than being used to produce ATP.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that make it a valuable tool in scientific research. These effects include increased oxygen consumption, increased carbon dioxide production, increased heat production, and decreased ATP production. This compound also has the ability to lower body weight and improve insulin sensitivity, which makes it a potential therapeutic agent for the treatment of metabolic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol in lab experiments is its ability to uncouple oxidative phosphorylation and disrupt the proton gradient across the mitochondrial inner membrane. This allows researchers to study the role of mitochondria in cellular metabolism and investigate the mechanisms of metabolic diseases. However, this compound also has a number of limitations, including its toxicity and potential to cause mitochondrial damage. Therefore, it is important to use this compound in a controlled and safe manner in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol, including the development of safer and more effective uncouplers of oxidative phosphorylation, the investigation of the role of mitochondria in aging and age-related diseases, and the development of this compound-based therapies for the treatment of metabolic diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.
Propiedades
IUPAC Name |
2,4-dichloro-6-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]sulfonylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O5S/c1-20-14-10-12(2-3-15(14)23(25)26)21-4-6-22(7-5-21)29(27,28)16-9-11(18)8-13(19)17(16)24/h2-3,8-10,20,24H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXDECMHAJHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4171433.png)
![N-(3-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4171441.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4171457.png)
![2-(2-chlorophenoxy)-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4171458.png)
![N-(4-{2-[(4-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4171462.png)
![3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4171468.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4171471.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4171478.png)
![methyl 2-chloro-5-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4171482.png)
![2-[(4-chlorophenyl)thio]-4-methoxy-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4171489.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4171493.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol](/img/structure/B4171501.png)

![2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4171525.png)
